(4R)-4-Chloro-L-proline

Collagen mimetic peptides Triple-helix thermal stability Melting temperature (Tm)

(4R)-4-Chloro-L-proline (IUPAC: (2S,4R)-4-chloropyrrolidine-2-carboxylic acid; CAS 16214-29-2) is a chiral, non-proteinogenic amino acid belonging to the 4-substituted proline analog class. With a molecular formula of C₅H₈ClNO₂ and a molecular weight of 149.58 g/mol, it features a chlorine atom at the 4R position of the pyrrolidine ring, imparting distinct stereoelectronic properties compared to natural L-proline and other 4-substituted analogs.

Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
CAS No. 16214-29-2
Cat. No. B3048242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-Chloro-L-proline
CAS16214-29-2
Molecular FormulaC5H8ClNO2
Molecular Weight149.57 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)Cl
InChIInChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
InChIKeyUYZNMRJCNSDDFV-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-4-Chloro-L-proline (CAS 16214-29-2) – Compound Identity and Structural Class for Research Procurement


(4R)-4-Chloro-L-proline (IUPAC: (2S,4R)-4-chloropyrrolidine-2-carboxylic acid; CAS 16214-29-2) is a chiral, non-proteinogenic amino acid belonging to the 4-substituted proline analog class [1]. With a molecular formula of C₅H₈ClNO₂ and a molecular weight of 149.58 g/mol, it features a chlorine atom at the 4R position of the pyrrolidine ring, imparting distinct stereoelectronic properties compared to natural L-proline and other 4-substituted analogs . The compound is synthesized with high stereochemical fidelity from (2S,4R)-4-hydroxy-L-proline via chlorination, preserving the trans configuration at C4 [1]. It is primarily employed as a conformational probe in collagen-mimetic peptide research, a reference standard in pharmaceutical impurity profiling (e.g., vildagliptin), and a building block for exploring stereoelectronic effects in proline-containing biomolecules [1].

Why (4R)-4-Chloro-L-proline Cannot Be Replaced by Other Proline Analogs in Research Applications


Proline analogs with different C4 substituents or stereochemistry produce fundamentally divergent, and sometimes opposing, effects on peptide conformation and biological recognition. The (4R)-chloro configuration enforces a Cγ-exo pyrrolidine ring pucker that stabilizes collagen triple helices when placed in the Yaa position, whereas its (4S)-diastereomer enforces the Cγ-endo pucker and preferentially stabilizes the Xaa position [1]. Substituting (4R)-4-chloro-L-proline with L-proline, (4R)-4-hydroxy-L-proline, or (4R)-4-fluoro-L-proline yields triple helices with markedly different thermal stabilities due to distinct stereoelectronic effects of each substituent [1][2]. Even the (4S)-4-chloro diastereomer (CAS 16214-30-5) exhibits opposite amide bond isomerization preferences and lower rotational barriers compared to the (4R) form [3]. These stereochemically encoded differences mean that generic substitution without explicit comparative data will compromise experimental reproducibility and invalidate structure-activity conclusions.

Quantitative Differentiation Evidence for (4R)-4-Chloro-L-proline Against Closest Analogs


Collagen Triple-Helix Thermal Stabilization: (4R)-4-Chloro-L-proline vs. L-Proline in Yaa Position

When (4R)-4-chloro-L-proline (Clp) is incorporated into the Yaa position of collagen-model peptide (Pro–Clp–Gly)₁₀, the triple helix exhibits a melting temperature (Tm) of 52 °C, compared to 31–41 °C for the unsubstituted (Pro–Pro–Gly)₁₀ control [1][2]. This represents an 11–21 °C stabilization over the natural proline baseline. In contrast, the (4S)-diastereomer (clp) in the Xaa position yields (clp–Pro–Gly)₁₀ with Tm = 33 °C, which is comparable to or lower than the Pro-Pro baseline [1]. The (4R) isomer also outperforms (4R)-4-fluoroproline (Flp) in direct comparison: (Pro–Flp–Gly)₁₀ Tm values range from 33–45 °C depending on context, consistently below the 52 °C achieved with Clp [2].

Collagen mimetic peptides Triple-helix thermal stability Melting temperature (Tm)

Pyrrolidine Ring Pucker Control: (4R)-Clp Enforces Cγ-exo vs. L-Proline's Mixed Conformation

In aqueous solution, the (4R)-4-chloro-L-proline (Clp) residue exhibits a strong and exclusive preference for the up-puckered (Cγ-exo) polyproline II (PPII) conformation, as demonstrated by DFT calculations at the M06-2X/cc-pVTZ//M06-2X/6-31+G(d) level with implicit solvation [1]. This contrasts with L-proline (Pro), which displays a mixed conformational ensemble with only a marginal preference (~0.41 kcal/mol) for the Cγ-endo pucker [2]. The (4S)-diastereomer (clp) shows a distribution more similar to Pro, where the up-puckered PPII structure only slightly prevails over the down-puckered form [1]. X-ray crystallography confirms that crystalline Ac-Clp-OMe adopts the Cγ-exo pucker, virtually identical to Ac-Hyp-OMe, whereas crystalline Ac-Pro-OMe adopts Cγ-endo [2].

Pyrrolidine ring pucker Conformational preorganization Stereoelectronic effects

Prolyl Amide Bond Isomerization: (4R)-Clp Enhances Trans Preference vs. (4S)-clp

Ac-Clp-OMe (the N-acetyl methyl ester of (4R)-4-chloro-L-proline) exhibits a stronger preference for the trans amide bond conformation than Ac-Pro-OMe, whereas the (4S)-diastereomer Ac-clp-OMe shows a weaker trans preference [1]. Computationally, the rotational barrier for prolyl cis-trans isomerization of Ac-Clp-NHMe in water is nearly identical to that of Ac-Pro-NHMe, while the barrier for Ac-clp-NHMe is lower by approximately 2 kcal/mol [2]. This means the (4S) isomer undergoes faster cis-trans interconversion, leading to a more dynamic backbone, while the (4R) isomer maintains backbone rigidity comparable to natural proline but with an enhanced bias toward the trans conformer required for triple-helix assembly.

Prolyl cis-trans isomerization Amide bond conformation Peptide backbone preorganization

Stereospecific Recognition by Proline Permease: trans-4-Chloro-L-proline vs. cis-4-Chloro-L-proline in E. coli

In a competitive uptake assay using Escherichia coli strain c4, trans-4-chloro-L-proline (the (4R) isomer, target compound) inhibited L-[U-¹⁴C]proline uptake by 56.9% at a 900-fold molar excess of analog, whereas cis-4-chloro-L-proline achieved 76.1% inhibition under identical conditions [1]. The unlabeled L-proline positive control produced 95.7% inhibition, and the potent analog 3,4-dehydro-DL-proline reached 94.8% [1]. This 19.2 percentage-point difference between diastereomers demonstrates that the bacterial proline permease distinguishes the trans (4R) from the cis (4S) configuration, with the cis isomer being more effective at competing for the transport site.

Proline transport Permease substrate specificity Stereochemical recognition

Position-Dependent Triple Helix Engineering: Clp (4R) Functions Only in Yaa, Not Xaa Position

The (4R)-4-chloro-L-proline (Clp) residue stabilizes collagen triple helices only when placed in the Yaa position of the Xaa–Yaa–Gly repeat. (Pro–Clp–Gly)₁₀ forms a stable triple helix with Tm = 52 °C, but (Clp–Pro–Gly)₁₀ does not form any detectable triple helix [1][2]. This is a critical distinction from its (4S)-diastereomer (clp), which stabilizes triple helices when placed in the Xaa position — (clp–Pro–Gly)₁₀: Tm = 33 °C — but yields no helix when both Xaa and Yaa are chlorinated (clp–Clp–Gly)₁₀ [1]. This position dependence is consistent with the stereoelectronic model wherein Cγ-exo pucker (Clp) matches the conformational requirements of the Yaa position, while Cγ-endo pucker (clp) matches the Xaa position [1].

Position-specific stabilization Collagen Xaa-Yaa-Gly motif Triple-helix engineering

Pharmaceutical Reference Standard: (4R)-4-Chloro-L-proline as Vildagliptin Impurity Marker

(4R)-4-Chloro-L-proline (CAS 16214-29-2) is designated as Vildagliptin Impurity 71 and serves as a characterized reference standard for impurity profiling in the manufacture of vildagliptin, a DPP-4 inhibitor antidiabetic drug . The compound is commercially available at certified purity grades (typically ≥98%) from pharmaceutical impurity reference standard suppliers, enabling HPLC method validation and batch-release testing . This application is specific to the trans-(4R) stereoisomer; the cis isomer (CAS 16214-30-5) corresponds to a different impurity designation and is not interchangeable in validated pharmacopeial methods.

Pharmaceutical impurity profiling Vildagliptin quality control Reference standard

Optimal Procurement Scenarios for (4R)-4-Chloro-L-proline Based on Quantitative Evidence


Engineering High-Stability Collagen-Mimetic Peptides with Yaa-Position Stabilization

When designing synthetic collagen-mimetic peptides (CMPs) requiring thermal stability above physiological temperature, (4R)-4-chloro-L-proline (Clp) should be incorporated into the Yaa position of (Xaa–Yaa–Gly)ₙ repeats. Evidence shows (Pro–Clp–Gly)₁₀ achieves Tm = 52 °C, an 11–21 °C improvement over the (Pro–Pro–Gly)₁₀ baseline . This is particularly valuable for biomaterial scaffolds, drug delivery vehicles, and collagen-hybridizing peptides that must maintain triple-helical integrity at 37 °C or above. Clp should be used in combination with Xaa-stabilizing analogs (e.g., flp or clp) for maximal orthogonal stability tuning .

Stereoelectronic Mechanistic Studies of Proline Ring Pucker and Amide Bond Isomerization

(4R)-4-Chloro-L-proline serves as a calibrated conformational probe for investigating stereoelectronic effects on prolyl amide bond geometry. Its strong, exclusive Cγ-exo pucker preference and enhanced trans amide bond bias relative to L-proline make it an ideal tool for deconvoluting the contributions of ring pucker, n→π* interactions, and substituent electronegativity to peptide backbone conformation . The contrasting behavior of the (4S)-diastereomer (weaker trans preference, ~2 kcal/mol lower rotational barrier) provides a matched molecular pair for rigorous structure-conformation studies .

Proline Transporter Substrate Specificity and Microbial Uptake Studies

For research on proline transport systems in bacteria, (4R)-4-chloro-L-proline provides a stereochemically defined probe with intermediate permease affinity. In E. coli, trans-4-chloro-L-proline inhibits proline uptake by 56.9%, distinguishable from both the high-affinity cis isomer (76.1%) and the natural substrate L-proline (95.7%) . This intermediate activity profile is useful for characterizing transporter binding pockets, selecting analogue-resistant mutant strains, and studying the stereochemical determinants of proline permease recognition without the cytotoxicity associated with 3,4-dehydroproline .

Vildagliptin Quality Control and Impurity Reference Standard

Analytical laboratories performing vildagliptin drug substance or drug product testing should procure (4R)-4-chloro-L-proline (CAS 16214-29-2) as the certified reference standard for Impurity 71 . The compound is available at ≥98% purity (HPLC) and is used for system suitability testing, relative retention time marking, and quantification of this specific process-related impurity in vildagliptin batches . Procurement must specify the trans-(4R) stereoisomer (CAS 16214-29-2); the cis isomer (CAS 16214-30-5) is a different impurity and will produce erroneous analytical results.

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